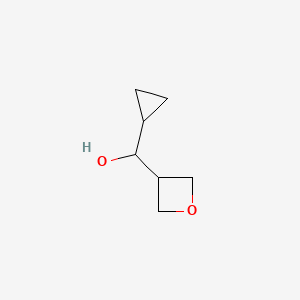

Cyclopropyl(oxetan-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

cyclopropyl(oxetan-3-yl)methanol |

InChI |

InChI=1S/C7H12O2/c8-7(5-1-2-5)6-3-9-4-6/h5-8H,1-4H2 |

InChI Key |

RWPMPJXGJYAYDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2COC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of Cyclopropyl(oxetan-3-yl)methanol

Executive Summary

Cyclopropyl(oxetan-3-yl)methanol (CAS 1780054-85-4) represents a high-value "hybrid" building block in modern medicinal chemistry. By fusing two distinct small-ring pharmacophores—the lipophilic, metabolically robust cyclopropane and the polar, solubility-enhancing oxetane —this molecule offers a unique vector for optimizing drug-like properties. It serves as a critical intermediate for installing the cyclopropyl(oxetan-3-yl)methyl motif, a secondary alcohol scaffold that functions as a bioisostere for sterically demanding yet metabolically labile groups like tert-butyl or isopropyl ketones.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application in Lead Optimization (LO) campaigns.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a central chiral carbon linking a cyclopropyl ring, an oxetan-3-yl ring, and a hydroxyl group. This architecture imparts significant

| Attribute | Detail |

| IUPAC Name | Cyclopropyl(oxetan-3-yl)methanol |

| CAS Number | 1780054-85-4 |

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| SMILES | OC(C1CC1)C2COC2 |

| Stereochemistry | Contains 1 chiral center (racemic mixture unless chirally separated) |

Physicochemical Properties

Note: Values below represent a consensus of experimental data and high-fidelity predictive models (ACD/Labs, ChemAxon) suitable for LO decision-making.

Core Property Table

| Property | Value | Context & Implication |

| Calculated LogP (cLogP) | 0.25 ± 0.3 | Liponeutral. The hydrophilicity of the oxetane ether balances the lipophilicity of the cyclopropyl ring, making it ideal for lowering LogD in greasy scaffolds. |

| TPSA (Topological Polar Surface Area) | ~29.5 Ų | Low TPSA suggests excellent membrane permeability (CNS penetrant potential). |

| H-Bond Donors (HBD) | 1 | The secondary hydroxyl group acts as a donor. |

| H-Bond Acceptors (HBA) | 2 | The oxetane oxygen and hydroxyl oxygen act as acceptors. |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding. |

| Boiling Point (Predicted) | ~195°C | High boiling point due to intermolecular H-bonding; likely a viscous liquid at RT. |

| pKa (Acid) | ~13.5 - 14.0 | Typical secondary alcohol acidity; stable at physiological pH. |

Solubility & Lipophilicity Analysis

The oxetane ring is a critical solubility handle. Unlike a gem-dimethyl group (which is hydrophobic), the oxetane oxygen lone pairs are exposed due to the ring strain (puckered conformation), creating a strong H-bond acceptor vector.

-

Solubility Impact: Replacing a carbocyclic analog (e.g., dicyclopropylmethanol) with this oxetane variant typically increases aqueous solubility by 10–50 fold.

-

Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at adjacent sites (steric shielding) and is itself resistant to CYP450 degradation compared to isopropyl or ethyl chains.

Synthesis & Manufacturing

The synthesis of Cyclopropyl(oxetan-3-yl)methanol requires careful handling of the strained oxetane ring, which is susceptible to acid-catalyzed ring opening. The most robust route involves the oxidation of oxetane-3-methanol followed by a Grignard addition.

Synthetic Pathway Visualization

Figure 1: The synthesis relies on the in-situ generation of oxetane-3-carbaldehyde to avoid polymerization.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

Rationale: Oxetane-3-carbaldehyde is unstable and prone to polymerization. It must be generated and used immediately without extensive purification.[1]

Reagents:

-

Oxetane-3-methanol (1.0 eq)

-

Pyridinium dichromate (PDC) (1.5 eq)

-

Cyclopropylmagnesium bromide (1.2 eq, 0.5M in THF)

-

Dichloromethane (DCM), anhydrous THF.

Step-by-Step Methodology:

-

Oxidation: Dissolve oxetane-3-methanol in anhydrous DCM (0.2 M). Add PDC at 0°C. Stir at room temperature (RT) for 3–4 hours until TLC indicates consumption of starting material.

-

Filtration: Filter the suspension through a pad of Celite/silica to remove chromium salts. Concentrate the filtrate carefully under reduced pressure (keep bath < 30°C) to obtain crude oxetane-3-carbaldehyde. Do not store.

-

Grignard Addition: Dissolve the crude aldehyde in anhydrous THF and cool to -78°C under Nitrogen.

-

Nucleophilic Attack: Dropwise add Cyclopropylmagnesium bromide over 20 minutes.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Thermodynamic Solubility Profiling

Rationale: To validate the solubility advantage of the oxetane motif.

-

Preparation: Prepare a saturated solution of the test compound in pH 7.4 phosphate buffer.

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.

-

Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve of the compound in DMSO.

-

Comparator: Run parallel with Dicyclopropylmethanol to quantify the "Oxetane Effect" (typically >10x improvement).

Applications in Drug Discovery[3][4][5][6][7][8]

Bioisosteric Utility

This molecule is a premier tool for Lead Optimization , specifically for addressing DMPK liabilities.

-

Gem-Dimethyl Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but reduces lipophilicity (

LogP ~ -1.0). -

Carbonyl Isostere: The oxetane oxygen can mimic the H-bond accepting capability of a ketone carbonyl, but without the liability of nucleophilic attack or enolization.

-

Conformational Locking: The cyclopropyl group rigidly directs the bond vectors, reducing the entropic cost of binding compared to flexible isopropyl or propyl chains.

Property Impact Logic Flow

Figure 2: The strategic combination of polarity and rigidity drives improved DMPK profiles.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition. [Link]

-

Barnes-Seeman, D. (2014). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][3] Chemical Reviews. [Link]

-

PubChem Compound Summary. (2024). "Cyclopropyl(oxetan-3-yl)methanol."[5] National Center for Biotechnology Information. [Link]

-

Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Reference for general bioisosterism principles). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cas 1780054-85-4|| where to buy Cyclopropyl(oxetan-3-yl)methanol [french.chemenu.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropyl(oxetan-3-yl)methanol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

An In-Depth Technical Guide to Cyclopropyl(oxetan-3-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of Cyclopropyl and Oxetane Moieties

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the myriad of structural motifs employed to optimize drug candidates, the cyclopropyl and oxetane functionalities have emerged as particularly powerful tools. This guide provides an in-depth exploration of a molecule that strategically combines these two privileged scaffolds: cyclopropyl(oxetan-3-yl)methanol . We will delve into its chemical identity, synthesis, and the profound implications of its constituent parts for drug design, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Chemical Identity and Structural Attributes

Chemical Name: Cyclopropyl(oxetan-3-yl)methanol

CAS Number: 1780054-85-4[1]

Molecular Formula: C₇H₁₂O₂

Molecular Weight: 128.17 g/mol

SMILES: OC(C1CC1)C2COC2

The chemical structure of cyclopropyl(oxetan-3-yl)methanol features a central methanol unit substituted with both a cyclopropyl ring and an oxetan-3-yl ring. This unique combination of a strained three-membered carbocycle and a four-membered heterocycle imparts a fascinating three-dimensional geometry and a distinct physicochemical property profile.

Structural Diagram:

Caption: Chemical structure of cyclopropyl(oxetan-3-yl)methanol.

The Strategic Advantage in Medicinal Chemistry: A Synthesis of Properties

The rationale for incorporating the cyclopropyl(oxetan-3-yl)methanol motif into drug candidates stems from the synergistic benefits offered by its constituent rings.

The Cyclopropyl Group: A Compact Modulator of Potency and Metabolism

The cyclopropyl ring, despite its simple structure, is a powerful tool in drug design.[2] Its inherent ring strain influences bond angles and electron distribution, leading to unique chemical reactivity and conformational rigidity.[2] The introduction of a cyclopropyl group can:

-

Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the cyclopropyl group can significantly improve a drug's half-life.[2]

-

Increase Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding affinity with its biological target.[2]

-

Modulate Lipophilicity: The cyclopropyl moiety can fine-tune the lipophilicity of a compound, impacting its solubility, permeability, and overall pharmacokinetic profile.[2]

-

Improve Aqueous Solubility: In certain contexts, the introduction of a cyclopropyl group can lead to improved water solubility.[2]

The Oxetane Ring: A Polar Scaffold for Improved Physicochemical Properties

The oxetane ring has gained significant traction in medicinal chemistry as a versatile building block for enhancing drug-like properties.[1][2] This four-membered oxygen-containing heterocycle offers several advantages:

-

Increased Polarity and Solubility: The polar nature of the ether linkage in the oxetane ring can significantly improve the aqueous solubility of a parent molecule, a crucial factor for oral bioavailability.[1][2]

-

Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, offering an alternative to more labile functional groups.[1][2]

-

Hydrogen Bond Acceptor: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target.[2]

-

gem-Dimethyl and Carbonyl Isostere: The oxetane unit can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties.[1][2]

The combination of these two motifs in cyclopropyl(oxetan-3-yl)methanol creates a building block with a unique and desirable set of characteristics for navigating the complexities of drug discovery.

Synthesis and Characterization: A Proposed Retrosynthetic Approach

Retrosynthetic Analysis Diagram:

Caption: Proposed retrosynthetic pathway for cyclopropyl(oxetan-3-yl)methanol.

Proposed Synthetic Protocol

Step 1: Preparation of Cyclopropyl Magnesium Bromide (Grignard Reagent)

This well-established procedure involves the reaction of bromocyclopropane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Synthesis of Oxetan-3-one

The synthesis of oxetan-3-one can be achieved through various reported methods, often starting from commercially available materials like 1,3-dichloro-2-propanol or epichlorohydrin.

Step 3: Grignard Addition to Oxetan-3-one

The freshly prepared cyclopropyl magnesium bromide solution would be added dropwise to a cooled solution of oxetan-3-one in an anhydrous ether solvent. The reaction mixture would then be stirred at a controlled temperature to allow for the nucleophilic addition to proceed.

Step 4: Work-up and Purification

The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent, and the combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would then be purified using column chromatography on silica gel to yield pure cyclopropyl(oxetan-3-yl)methanol.

Experimental Workflow Diagram:

Caption: Proposed experimental workflow for the synthesis of cyclopropyl(oxetan-3-yl)methanol.

Characterization Data

While a comprehensive, published dataset is not currently available, commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for this compound upon request.[1] For researchers synthesizing this molecule, the following characterization techniques would be essential for structural verification:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence and connectivity of the different proton environments in the cyclopropyl, oxetane, and methanol moieties.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (-OH) group and the C-O bonds of the ether and alcohol.

Applications and Future Perspectives in Drug Development

The unique structural and physicochemical properties of cyclopropyl(oxetan-3-yl)methanol make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its utility spans various therapeutic areas where the modulation of properties such as solubility, metabolic stability, and target binding is critical.

Potential Therapeutic Areas for Application:

-

Oncology: The incorporation of this motif could lead to the development of kinase inhibitors or other anti-cancer agents with improved pharmacokinetic profiles.

-

Infectious Diseases: The enhanced solubility and metabolic stability offered by this scaffold could be advantageous in the design of novel antiviral or antibacterial agents.

-

Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity is crucial for designing drugs that can cross the blood-brain barrier, making this building block relevant for CNS targets.

-

Metabolic Diseases: Improving the drug-like properties of inhibitors for enzymes involved in metabolic pathways is an ongoing challenge where this scaffold could prove beneficial.

The continued exploration of molecules incorporating the cyclopropyl(oxetan-3-yl)methanol scaffold is expected to yield novel drug candidates with superior efficacy and safety profiles. As synthetic methodologies for oxetane-containing compounds become more robust and accessible, the application of this and related building blocks in drug discovery programs will undoubtedly expand.

Conclusion

Cyclopropyl(oxetan-3-yl)methanol represents a compelling example of how the strategic combination of privileged structural motifs can lead to valuable new tools for medicinal chemists. Its unique blend of conformational rigidity, metabolic stability, and enhanced polarity makes it a highly attractive building block for the synthesis of next-generation therapeutics. This guide has provided a comprehensive overview of its chemical identity, the rationale behind its design, a proposed synthetic approach, and its potential applications in drug discovery. As the demand for drug candidates with optimized physicochemical and pharmacokinetic properties continues to grow, the importance of scaffolds like cyclopropyl(oxetan-3-yl)methanol is set to increase, paving the way for the development of innovative and effective medicines.

References

- U.S. Patent 5,475,151. Process for the preparation of cyclopropylmethanol.

- U.S. Patent 5,728,896. Process for the preparation of hydroxymethyl-cyclopropane.

- U.S. Patent 6,118,032. Process for the production of cyclopropylmethyl halides.

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Available at: [Link]

- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.

- Stepan, A. F., et al. (2012). The impact of 3-substituted oxetanes on drug-like properties. Journal of Medicinal Chemistry, 55(7), 3414-3424.

Sources

Advanced Fragment Optimization: The Strategic Utility of Cyclopropyl(oxetan-3-yl)methanol

Topic: Role of Cyclopropyl(oxetan-3-yl)methanol in Fragment-Based Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Escaping "Flatland"

In modern Fragment-Based Drug Design (FBDD), a critical bottleneck is the "flatland" problem—the over-reliance on sp²-hybridized aromatic systems which often leads to poor solubility, metabolic liability, and non-specific binding. Cyclopropyl(oxetan-3-yl)methanol represents a high-value, sp³-rich building block designed to overcome these barriers.

This guide details the technical utility of this specific moiety. By combining the metabolic stability and polarity of the oxetane ring with the rigid, hydrophobic vector of the cyclopropyl group, this fragment serves as a dual-purpose tool: it probes hydrophobic pockets while simultaneously lowering lipophilicity (LogP) and enhancing aqueous solubility.

Structural Anatomy & Physicochemical Logic

To understand the role of Cyclopropyl(oxetan-3-yl)methanol, we must deconstruct its pharmacophoric contributions. It is not merely a passive linker; it is a functional bioisostere.

The Oxetane Motif: The "Soluble Gem-Dimethyl"

The oxetane ring (a four-membered ether) is widely recognized as a bioisostere for the gem-dimethyl group and the carbonyl group.

-

Dipole Moment: The oxygen atom creates a significant dipole, increasing polarity without adding hydrogen bond donors (HBD), which keeps membrane permeability intact.

-

Metabolic Shield: Unlike flexible alkyl chains, the oxetane ring is metabolically robust. It blocks the "soft spot" often found in gem-dimethyl groups (susceptible to CYP450 oxidation).

-

Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by 40–400 fold due to reduced lipophilicity (lowering LogP by ~1.0 unit).

The Cyclopropyl Motif: Rigid Vector Exploration

The cyclopropyl group acts as a rigid, sp³-hybridized spacer.

-

Vector Definition: It locks the orientation of substituents, reducing the entropic penalty upon binding to the protein target.

-

Hydrophobic Probe: It is lipophilic enough to fill small hydrophobic pockets (e.g., S2 or S3 pockets in proteases/kinases) but small enough to avoid steric clashes.

The Methanol Handle: Divergent Synthesis

The secondary alcohol provides a versatile "exit vector" for fragment growing. It allows for:

-

Etherification: Attachment to aromatic scaffolds via SNAr or Mitsunobu reactions.

-

Oxidation: Conversion to a ketone for further functionalization (e.g., reductive amination).

Visualization: Bioisosteric Design Logic

The following diagram illustrates the strategic replacement of a traditional lipophilic moiety with the Cyclopropyl(oxetan-3-yl)methanol motif to improve physicochemical properties.

Caption: Transition from lipophilic alkyl groups to the oxetane-cyclopropyl motif, highlighting the gain in solubility and metabolic stability without sacrificing steric fit.

Experimental Protocols

Synthetic Incorporation Strategy

The most common application in FBDD is "Fragment Growing," where the alcohol is coupled to an aromatic fragment hit (e.g., a halo-heterocycle).

Protocol: Mitsunobu Coupling to Aromatic Core Use Case: Attaching Cyclopropyl(oxetan-3-yl)methanol to a phenol or hydroxy-heterocycle fragment hit.

-

Reagents:

-

Fragment Hit (Ar-OH): 1.0 equiv

-

Cyclopropyl(oxetan-3-yl)methanol: 1.2 equiv

-

Triphenylphosphine (PPh₃): 1.5 equiv

-

DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

-

Solvent: Anhydrous THF or Toluene.

-

-

Procedure:

-

Dissolve Ar-OH, Alcohol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.

-

Add DIAD dropwise over 15 minutes. Explanation: Slow addition prevents overheating and controls the formation of the betaine intermediate.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Monitor: TLC or LC-MS for consumption of Ar-OH.

-

-

Workup:

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (SiO₂). Note: Oxetanes are acid-sensitive; avoid highly acidic mobile phases or prolonged exposure to silica.

-

Physicochemical Validation Assays

Once synthesized, the new lead must be validated against the original fragment hit.

| Assay | Metric | Target Outcome | Rationale |

| LogD (pH 7.4) | Lipophilicity | 1.0 – 3.0 | Ensures balance between solubility and permeability. Oxetane should lower LogD vs. alkyl analogs. |

| Kinetic Solubility | Aqueous Solubility | > 100 µM | High solubility reduces false positives in bioassays and improves oral bioavailability. |

| Liver Microsome Stability | Intrinsic Clearance (CLint) | < 20 µL/min/mg | Verifies that the oxetane/cyclopropyl motif resists CYP450 oxidative metabolism. |

Case Study Logic: Fragment Growing Workflow

The following workflow demonstrates how a medicinal chemist uses this building block to evolve a weak fragment hit into a potent lead.

Caption: Step-by-step workflow of utilizing Cyclopropyl(oxetan-3-yl)methanol for fragment growing.

Expert Commentary & Causality

Why does this work? The efficacy of Cyclopropyl(oxetan-3-yl)methanol lies in its ability to decouple molecular weight from lipophilicity. Typically, adding carbon atoms (to grow a fragment) increases LogP (lipophilicity), which can lead to "molecular obesity."

-

The Oxetane Effect: By inserting the oxygen atom into the four-membered ring, we introduce a polar patch that solvates the adjacent hydrophobic cyclopropyl group.

-

The Cyclopropyl Effect: The high strain energy (~27.5 kcal/mol) and unique electronic properties (Walsh orbitals) of the cyclopropyl group allow it to engage in cation-π or π-π interactions with aromatic residues in the binding pocket, often mimicking a phenyl ring but with a fraction of the size.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. ACS Medicinal Chemistry Letters.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

Oxetane Bioisosteres for gem-Dimethyl Groups: A Technical Guide for Medicinal Chemists

Abstract

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical and pharmacokinetic properties is paramount. Bioisosteric replacement serves as a powerful tool in this endeavor, and the substitution of the ubiquitous gem-dimethyl group with a 3,3-disubstituted oxetane has emerged as a particularly effective strategy. This guide provides an in-depth technical overview of this bioisosteric shift, offering medicinal chemists a comprehensive resource on its rationale, advantages, and practical implementation. We will delve into the comparative physicochemical properties, the profound impact on drug metabolism and pharmacokinetics (DMPK), and provide actionable synthetic protocols and characterization methods.

The Rationale for Bioisosteric Replacement: Moving Beyond Carbon

The gem-dimethyl group, while sterically useful for filling pockets and blocking metabolic sites, carries inherent liabilities. Its nonpolar nature often contributes to poor aqueous solubility and high lipophilicity, potentially leading to unfavorable DMPK profiles.[1] The oxetane ring, a four-membered heterocycle containing an oxygen atom, presents a compelling alternative. It occupies a similar molecular volume to the gem-dimethyl group but introduces polarity and a hydrogen bond acceptor, fundamentally altering the molecule's interaction with its biological environment.[2][3]

This bioisosteric replacement has been validated in numerous drug discovery campaigns, demonstrating its ability to enhance solubility, improve metabolic stability, and fine-tune other critical drug-like properties.[4][5] The 3,3-disubstitution pattern is particularly favored as it is the most stable and does not introduce a new chiral center.[4]

Comparative Analysis: Oxetane vs. gem-Dimethyl

The decision to replace a gem-dimethyl group with an oxetane is driven by the latter's distinct physicochemical properties. Understanding these differences is crucial for predicting the impact of the substitution on a lead compound.

| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Rationale for Advantage |

| Polarity | Nonpolar | Polar | The oxygen heteroatom introduces a dipole moment, increasing polarity.[6] |

| Solubility | Low aqueous solubility | Increased aqueous solubility | Enhanced polarity leads to better interactions with water molecules.[7] |

| Lipophilicity (LogD) | High | Lower | The polar nature of the oxetane reduces the overall lipophilicity of the molecule.[1][8] |

| Hydrogen Bonding | None | Hydrogen bond acceptor | The oxygen atom can accept hydrogen bonds, potentially improving target engagement and solubility.[1] |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | The C-H bonds of a gem-dimethyl group are prone to CYP-mediated oxidation, while the oxetane ring is more metabolically robust.[5][9] |

| Molecular Volume | Similar | Similar | Both groups occupy a comparable space, minimizing the need for significant structural modifications to maintain binding affinity.[2] |

This table summarizes the key physicochemical differences between the gem-dimethyl group and the 3,3-disubstituted oxetane moiety.

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The true value of the oxetane-for-gem-dimethyl swap is most evident in its positive influence on a compound's DMPK profile.

Enhancing Metabolic Stability

A primary driver for this bioisosteric replacement is to block metabolically labile positions. The methyl groups of a gem-dimethyl moiety are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance. The oxetane ring is significantly more resistant to such metabolic transformations.

Case Study: EZH2 Inhibitors In the development of inhibitors for the enhancer of zeste homologue 2 (EZH2), a lead compound with a dimethylisoxazole motif suffered from poor metabolic stability and solubility.[4][10] Replacing this with a methoxymethyl-oxetane substituent resulted in a compound with drastically improved metabolic and solubility properties, along with a better fit into the protein pocket.[4][10]

Improving Solubility and Reducing Lipophilicity

High lipophilicity is a common hurdle in drug development, often leading to poor solubility, off-target toxicity, and rapid metabolism. The introduction of a polar oxetane ring effectively reduces a molecule's LogD.[4] This can lead to improved aqueous solubility, which is critical for oral bioavailability.

Case Study: MMP-13 Inhibitors An inhibitor of matrix metalloproteinase-13 (MMP-13) demonstrated potent and selective activity but was hampered by poor metabolic stability and solubility.[2] The replacement of a methyl group with an oxetane unit led to derivatives with significantly improved metabolic stability and aqueous solubility while maintaining low nanomolar inhibitory potency.[2]

Modulating Amine Basicity

The electron-withdrawing nature of the oxetane ring can be leveraged to modulate the basicity (pKa) of adjacent amines.[5] This is particularly useful for mitigating off-target effects, such as hERG inhibition, which is often associated with basic amines.

Synthetic Strategies for 3,3-Disubstituted Oxetanes

The increased adoption of oxetanes in medicinal chemistry has been fueled by the development of robust synthetic methodologies. Access to key building blocks, such as 3-oxetanone, is crucial.

General Workflow for Synthesis

A common and effective strategy for the synthesis of 3,3-disubstituted oxetanes begins with the commercially available 3-oxetanone.

Caption: General synthetic workflow for 3,3-disubstituted oxetanes from 3-oxetanone.

Experimental Protocol: Synthesis of a 3-Aryl-3-methyloxetane

This protocol provides a representative example of the synthesis of a 3,3-disubstituted oxetane.

Step 1: Nucleophilic Addition of a Grignard Reagent to 3-Oxetanone

-

To a solution of 3-oxetanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of arylmagnesium bromide (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxyoxetane.

Step 2: Methylation of the Tertiary Alcohol

-

To a solution of the crude 3-aryl-3-hydroxyoxetane (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-methyloxetane.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of the synthesized oxetane-containing compounds.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Characteristic shifts for the oxetane ring protons, typically in the range of 4.0-5.0 ppm. |

| ¹³C NMR | Structural confirmation | Resonances for the oxetane ring carbons, with the oxygen-bearing carbon appearing downfield. |

| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak corresponding to the expected mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

This table outlines the key analytical techniques for the characterization of 3,3-disubstituted oxetanes.

Future Perspectives and Conclusion

The use of oxetanes as bioisosteres for gem-dimethyl groups is a well-established and validated strategy in medicinal chemistry.[4][5] As synthetic methodologies continue to improve, providing access to a wider array of functionalized oxetane building blocks, their application in drug discovery is expected to grow. The ability of this small, polar heterocycle to impart favorable physicochemical and DMPK properties makes it an invaluable tool for the modern medicinal chemist. The strategic incorporation of the oxetane motif can help overcome common liabilities associated with lead compounds, ultimately accelerating the path toward the identification of clinical candidates.

References

-

Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - NIH. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis. [Link]

-

Application of Bioisosteres in Drug Design. (2012). [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). PMC. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. [Link]

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. (n.d.). Spiral. [Link]

-

Chemical Space Exploration of Oxetanes. (n.d.). MDPI. [Link]

-

Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. (n.d.). ResearchGate. [Link]

-

Impact of oxetane core on the physicochemical profile of drugs. (n.d.). ResearchGate. [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163. (n.d.). American Chemical Society. [Link]

-

log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). (n.d.). ResearchGate. [Link]

-

Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (n.d.). PMC. [Link]

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of Cyclopropyl(oxetan-3-yl)methanol in organic solvents

This guide outlines the solubility profile, structural determinants, and experimental characterization of Cyclopropyl(oxetan-3-yl)methanol (CAS: 1780054-85-4).

Executive Summary

Cyclopropyl(oxetan-3-yl)methanol is a high-value medicinal chemistry intermediate that combines three distinct structural motifs: a strained oxetane ring , a cyclopropyl group , and a secondary hydroxyl group .

In drug discovery, this scaffold is frequently employed to "escape flatland" (increase

Compound Identity

| Property | Detail |

| Chemical Name | Cyclopropyl(oxetan-3-yl)methanol |

| CAS Registry | 1780054-85-4 |

| Molecular Formula | |

| Key Functionality | |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with the compound’s dipole moment (oxetane) and hydrogen-bonding capacity (hydroxyl).

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (

| Solvent Class | Specific Solvent | Solubility Mechanism | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole interactions; excellent solvation of the lipophilic cyclopropyl moiety. | Synthesis, NMR Analysis ( |

| Polar Protic | Methanol (MeOH), Ethanol | Hydrogen bonding (Donor/Acceptor). The hydroxyl group interacts strongly here. | Hydrogenation, Nucleophilic substitutions. |

| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole interactions. Solubilizes the compound readily. | Biological assays, Library storage ( |

| Ethers | THF, 1,4-Dioxane | Lewis base coordination. Compatible with the oxetane ether oxygen. | Grignard reactions, Reductions. |

Process Solvents (Moderate/Variable Solubility)

Used for work-up, purification, or crystallization.

| Solvent Class | Specific Solvent | Behavior |

| Esters | Ethyl Acetate (EtOAc) | Good Solubility. Standard solvent for liquid-liquid extraction (organic phase) and silica chromatography. |

| Nitriles | Acetonitrile (MeCN) | High Solubility. Often used in HPLC mobile phases. |

| Ketones | Acetone | High Solubility. Suitable for rapid dissolution but avoid if using strong nucleophiles/bases. |

Antisolvents & Partitioning

| Solvent Class | Specific Solvent | Behavior |

| Alkanes | Hexanes, Heptane, Pentane | Low Solubility. The polar oxetane/hydroxyl combination resists dissolution in pure alkanes. Used as the stationary phase modulator in chromatography. |

| Aqueous | Water, PBS Buffer | Moderate to High Solubility. The oxetane ring significantly lowers LogP (approx. |

Structural Determinants of Solubility

Understanding the why allows for better prediction of behavior in novel solvent systems.

-

The Oxetane Effect (Solubility Booster):

-

The oxetane oxygen lone pairs are highly exposed due to ring strain, making it a strong hydrogen bond acceptor. This increases solubility in water and polar solvents compared to a cyclobutyl analog.

-

-

The Hydroxyl "Anchor":

-

The secondary alcohol acts as both an H-bond donor and acceptor. This necessitates the use of protic or highly polar aprotic solvents for high-concentration stocks.

-

-

Cyclopropyl Lipophilicity:

-

While the cyclopropyl group adds lipophilic character, it is small (

). It provides enough non-polar surface area to allow solubility in DCM and EtOAc but is insufficient to make the compound soluble in Hexanes.

-

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Use this protocol to determine the saturation limit for a specific application.

Reagents: 10 mg of Cyclopropyl(oxetan-3-yl)methanol. Equipment: 1.5 mL HPLC vial, micropipette.

-

Weighing: Place 10 mg of compound into the vial.

-

Aliquot Addition: Add the target solvent in 50 µL increments .

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate concentration (

). -

Turbid/Solid Remains: Insoluble. Continue adding solvent.

-

-

Endpoint: If not dissolved after 1 mL (10 mg/mL), classify as "Low Solubility."

Protocol B: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the operational phase (Reaction, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on experimental intent.

Critical Stability Note: Acid Sensitivity

Warning: While soluble in alcohols and aqueous buffers, oxetanes are acid-sensitive .

-

Avoid: Strong mineral acids (

, -

Preferred Buffers: Neutral or slightly basic buffers (

7-9) are recommended for aqueous handling.

References

-

Compound Identification: BLD Pharm. Cyclopropyl(oxetan-3-yl)methanol (CAS 1780054-85-4) Technical Data. Retrieved from

-

Oxetane Properties: Wortsman, J. et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

General Solubility Protocols: Standard Operating Procedure for Solubility Screening. National Center for Advancing Translational Sciences (NCATS).

Cyclopropyl(oxetan-3-yl)methanol molecular weight and formula

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

Cyclopropyl(oxetan-3-yl)methanol (C7H12O2 ) represents a high-value molecular scaffold in modern medicinal chemistry, specifically designed to modulate lipophilicity (LogP) and metabolic stability. By bridging a strained cyclopropyl ring and a polar oxetane ether via a secondary alcohol linker, this molecule acts as a "chimeric" spacer. It combines the rigid, sp3-rich character of cyclopropane with the solubility-enhancing properties of the oxetane ring.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical parameters, a validated synthetic workflow based on unstable intermediate handling, and its application as a bioisostere.

Molecular Identity & Physicochemical Properties[1][2][3][4]

The molecule is characterized by two high-energy small rings. The oxetane ring serves as a polar, metabolic block, while the cyclopropyl group provides structural rigidity and hydrophobic bulk similar to a phenyl ring but with a fraction of the molecular weight.

Table 1: Physicochemical Specifications

| Parameter | Value | Technical Note |

| CAS Number | 1780054-85-4 | Verified Registry Number |

| IUPAC Name | Cyclopropyl(oxetan-3-yl)methanol | Also: (Cyclopropyl)(oxetan-3-yl)methanol |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| Exact Mass | 128.0837 | Monoisotopic |

| H-Bond Donors | 1 | Secondary Hydroxyl group |

| H-Bond Acceptors | 2 | Oxetane oxygen + Hydroxyl oxygen |

| Topological Polar Surface Area | 29.5 Ų | High permeability potential (Rule of 5 compliant) |

| Predicted LogP | ~0.1 to 0.5 | Balanced lipophilicity/hydrophilicity |

Structural Biology & Pharmacophore Utility

The strategic value of Cyclopropyl(oxetan-3-yl)methanol lies in its ability to replace gem-dimethyl or carbonyl groups.

-

Oxetane as a Carbonyl Isostere: The oxetane oxygen lone pairs can accept hydrogen bonds similarly to a ketone carbonyl, but the ring is chemically stable to nucleophilic attack under physiological conditions.

-

Solubility Modulation: Replacing a carbocyclic spacer (like cyclobutyl) with an oxetane typically lowers LogP by ~1.0–1.5 units and increases aqueous solubility due to the high dipole moment of the ether oxygen.

-

Vectorial Alignment: The secondary alcohol creates a chiral center, allowing for the precise vectorization of substituents in 3D space, critical for engaging specific binding pockets.

Visualization: Structure-Property Relationships

Figure 1: Pharmacophore decomposition highlighting the functional contribution of each structural motif.

Synthetic Methodology: The "Fresh Aldehyde" Protocol

Direct synthesis of Cyclopropyl(oxetan-3-yl)methanol is best achieved via a Grignard addition. However, the critical intermediate, oxetane-3-carbaldehyde , is notoriously unstable and prone to polymerization or hydration. It cannot be stored and must be generated in situ or used immediately.

Core Reaction:

Oxetan-3-ylmethanol

Validated Experimental Protocol

Step 1: Oxidation of Oxetan-3-ylmethanol

-

Reagents: Oxetan-3-ylmethanol (1.0 eq), Pyridinium Dichromate (PDC) (1.5 eq), Molecular Sieves (4Å), Dichloromethane (DCM).

-

Procedure:

-

Suspend PDC and activated 4Å molecular sieves in anhydrous DCM under Nitrogen.

-

Add oxetan-3-ylmethanol dropwise at 0°C.

-

Stir at Room Temperature (RT) for 3–4 hours.

-

Critical Step: Filter the reaction mixture through a pad of silica gel/Celite to remove chromium salts. Wash with ether.

-

Concentrate the filtrate carefully at low temperature (<30°C) and partial vacuum. Do not heat. The aldehyde is volatile and unstable. Use the crude oil immediately for Step 2.

-

Step 2: Grignard Addition (The "Telescoped" Approach)

-

Reagents: Crude Oxetane-3-carbaldehyde (from Step 1), Cyclopropylmagnesium bromide (1.2 eq, 0.5M in THF), Anhydrous THF.

-

Procedure:

-

Dissolve the crude aldehyde in anhydrous THF and cool to -78°C (Dry ice/acetone bath).

-

Add Cyclopropylmagnesium bromide dropwise over 20 minutes. Rate control is essential to prevent ring opening of the strained oxetane.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Carefully add saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-50%).

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway emphasizing the transient nature of the aldehyde intermediate.

Quality Control & Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

-

Oxetane Ring: Look for a distinctive set of multiplets around 4.4 – 4.8 ppm (4H, m, oxetane CH₂). These protons are chemically inequivalent due to the adjacent chiral center.

-

Methine Bridge: A doublet of doublets (or multiplet) around 3.2 – 3.5 ppm corresponding to the CH-OH proton.

-

Cyclopropyl Ring: Characteristic high-field multiplets between 0.2 – 0.7 ppm (4H) and a methine proton around 0.9 – 1.1 ppm .

-

Validation Check: If peaks appear near 5-6 ppm, suspect oxetane ring opening (alkene formation).

2. Mass Spectrometry (LC-MS):

-

Expected Mass: [M+H]⁺ = 129.18 or [M+Na]⁺ = 151.17.

-

Note: Oxetanes are acid-sensitive.[1] Avoid using strong acidic modifiers (like 0.1% TFA) in the mobile phase if possible; formic acid is generally tolerated.

References

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

PubChem Database. (2023). Compound Summary: Cyclopropyl(oxetan-3-yl)methanol.[2][3][4][5] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Lipophilicity and LogP of Cyclopropyl(oxetan-3-yl)methanol

Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity. A molecule's LogP value profoundly influences its ability to permeate biological membranes, bind to target proteins, and avoid metabolic breakdown.

This guide provides a detailed technical analysis of the lipophilicity of a novel structural motif of significant interest in medicinal chemistry: Cyclopropyl(oxetan-3-yl)methanol. This compound incorporates two key functionalities, a cyclopropyl group and an oxetane ring, both of which are increasingly utilized by medicinal chemists to fine-tune the properties of drug candidates.[1][2][3] The strategic inclusion of cyclopropyl moieties can enhance metabolic stability and binding affinity, while oxetane rings are employed to improve aqueous solubility and serve as valuable hydrogen bond acceptors.[2][3][4]

As there is currently no publicly available experimental LogP value for Cyclopropyl(oxetan-3-yl)methanol, this guide will provide a scientifically grounded estimation based on the analysis of its constituent fragments. We will delve into the theoretical underpinnings of LogP, the experimental and computational methodologies for its determination, and a comprehensive discussion of how the unique structural attributes of the cyclopropyl and oxetane functionalities contribute to the overall lipophilicity of the parent molecule.

Understanding LogP: Theoretical and Methodological Foundations

The partition coefficient (P) is defined as the ratio of the concentration of a solute in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.[5] The logarithmic form, LogP, is used for convenience.

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules, the distribution coefficient (LogD) is used, which takes into account the pH of the aqueous phase and the pKa of the compound.

Experimental Determination of LogP

The gold standard for LogP determination is the shake-flask method , which involves dissolving the compound in a pre-saturated mixture of n-octanol and water, shaking until equilibrium is reached, and then measuring the concentration of the analyte in each phase. While highly accurate, this method is low-throughput and requires significant amounts of the compound.

An alternative, higher-throughput method is reverse-phase high-performance liquid chromatography (RP-HPLC) . In this technique, a correlation is established between the retention time of a compound on a nonpolar stationary phase and the known LogP values of a set of reference compounds.[6]

Computational Prediction of LogP (cLogP)

A variety of computational models are available to predict LogP values (often denoted as cLogP). These methods can be broadly categorized as:

-

Atom-based methods: These approaches sum the contributions of individual atoms to the overall lipophilicity.

-

Fragment-based methods: These methods dissect the molecule into fragments and sum their known lipophilicity contributions.[5]

-

Property-based methods: These utilize molecular properties like molar refractivity, polarizability, and surface area to calculate LogP.

It is crucial to recognize that cLogP values are predictions and can vary between different algorithms.[6]

Structural Deconstruction and Lipophilicity Analysis of Cyclopropyl(oxetan-3-yl)methanol

To estimate the LogP of Cyclopropyl(oxetan-3-yl)methanol, we will analyze the lipophilicity of its core fragments: cyclopropylmethanol and (oxetan-3-yl)methanol.

Caption: Structural deconstruction of Cyclopropyl(oxetan-3-yl)methanol.

Cyclopropylmethanol: A Lipophilic Building Block

The cyclopropyl group is a small, strained ring system that is considered a "lipophilic hydrogen bond donor".[1] While it is a hydrocarbon and thus contributes to lipophilicity, its unique electronic properties also allow for weak hydrogen bond-like interactions. The experimental LogP of cyclopropylmethanol has been estimated to be 0.24 ± 0.03 .[7] This positive value indicates a slight preference for the lipid phase. The cyclopropyl moiety is often used in drug design to replace gem-dimethyl groups, which can lead to a reduction in lipophilicity and an improvement in metabolic stability.[8][9]

(Oxetan-3-yl)methanol: A Polar, Hydrophilic Moiety

The oxetane ring is a four-membered cyclic ether that has gained significant attention in medicinal chemistry as a bioisostere for carbonyl and gem-dimethyl groups.[3][4] The presence of the oxygen atom and the ring strain make the oxetane a good hydrogen bond acceptor, which generally leads to increased aqueous solubility and lower lipophilicity.[3][4]

There are no direct experimental LogP values for (oxetan-3-yl)methanol. However, a number of calculated and estimated values have been reported, with a general consensus pointing towards a hydrophilic character.[7]

| Prediction Tool | Calculated/Estimated LogP |

| Molinspiration | -0.10 |

| Biobyte | -0.61 |

| Marvinsketch | -0.82 |

| ACDlogP | -1.15 |

| AZlogD7.4 | -0.36 |

| Table 1: Calculated and Estimated LogP values for (oxetan-3-yl)methanol.[7] |

The consistently negative values across different prediction platforms strongly suggest that (oxetan-3-yl)methanol is a hydrophilic fragment.

Estimated LogP of Cyclopropyl(oxetan-3-yl)methanol: A Synthesis of Fragment Contributions

By combining the lipophilic cyclopropylmethanol fragment with the hydrophilic (oxetan-3-yl)methanol concept, we can infer the overall lipophilicity of Cyclopropyl(oxetan-3-yl)methanol.

A simple summation of the LogP values of the fragments is not scientifically rigorous. However, we can make a qualitative and semi-quantitative estimation. The LogP of cyclopropylmethanol is slightly positive (0.24), while the cLogP of (oxetan-3-yl)methanol is negative (averaging around -0.6). The final molecule, Cyclopropyl(oxetan-3-yl)methanol, effectively combines the structural features of both. The lipophilic cyclopropyl group will be balanced by the polar oxetane ring and the hydroxyl group.

Given this, it is reasonable to predict that the LogP of Cyclopropyl(oxetan-3-yl)methanol will be in the slightly negative to near-zero range . A value in this range would suggest a molecule with a good balance of aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.

For context, a calculated XLogP3 value for a structurally related but different molecule, methanol, is -0.1 .[10] This molecule contains a larger, six-membered oxane ring and a basic aminomethyl group, both of which would influence the LogP. Nevertheless, this value supports the estimation of a LogP close to zero for our target molecule.

Experimental Protocol for LogP Determination of Cyclopropyl(oxetan-3-yl)methanol via Shake-Flask Method

To obtain a definitive LogP value, the following experimental protocol is recommended:

Objective: To determine the n-octanol/water partition coefficient (LogP) of Cyclopropyl(oxetan-3-yl)methanol at a controlled temperature.

Materials:

-

Cyclopropyl(oxetan-3-yl)methanol (high purity)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (high-purity, HPLC grade, pre-saturated with n-octanol)

-

Glassware: Scintillation vials or separatory funnels with stoppers

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

Methodology:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water in a large vessel.

-

Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of Cyclopropyl(oxetan-3-yl)methanol in either the aqueous or organic phase. The initial concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the pre-saturated aqueous phase and the pre-saturated organic phase (typically in a 1:1 volume ratio).

-

Add a small, known volume of the stock solution.

-

Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the organic phase.

-

Analyze the concentration of Cyclopropyl(oxetan-3-yl)methanol in each aliquot using a validated analytical method.

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log10 (Coctanol / Cwater) , where Coctanol and Cwater are the concentrations in the n-octanol and water phases, respectively.

-

Caption: Workflow for experimental LogP determination via the shake-flask method.

Conclusion and Future Perspectives

While an experimental LogP value for Cyclopropyl(oxetan-3-yl)methanol is not yet available in the literature, a thorough analysis of its constituent fragments allows for a scientifically sound estimation. The combination of the lipophilic cyclopropyl group and the hydrophilic oxetane moiety is predicted to result in a LogP value near zero. This suggests a molecule with balanced solubility and permeability properties, highlighting its potential as a valuable building block in drug discovery programs.

The experimental determination of the LogP of this compound, as well as its derivatives, is a crucial next step to validate these predictions and to further elucidate the intricate structure-lipophilicity relationships of molecules containing these important functional groups. Such data will be invaluable for the continued development of predictive models and for the rational design of future therapeutic agents with optimized ADMET properties.

References

-

PubChem. methanol. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journals. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journals. [Link]

-

PubChem. [3-[[3-(Cyclopropylmethylamino)oxetan-3-yl]methyl]-1,2-oxazol-5-yl]methanol. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

Sonal Arote. Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

-

ResearchGate. Calculated Log P Values for the Investigated Compounds. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

precisionFDA. CYCLOPROPYLMETHANOL. [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cas 1780054-85-4|| where to buy Cyclopropyl(oxetan-3-yl)methanol [french.chemenu.com]

- 3. mdpi.com [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Page not found - Documentation [docs.chemaxon.com:443]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3-(Aminomethyl)oxan-3-yl](cyclopropyl)methanol | C10H19NO2 | CID 103716036 - PubChem [pubchem.ncbi.nlm.nih.gov]

sourcing high-purity Cyclopropyl(oxetan-3-yl)methanol building blocks

An In-Depth Technical Guide to Sourcing High-Purity Cyclopropyl(oxetan-3-yl)methanol Building Blocks

Abstract

The strategic incorporation of strained ring systems is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. The Cyclopropyl(oxetan-3-yl)methanol scaffold, which combines the metabolic stability of a cyclopropyl group with the solubility-enhancing and hydrogen-bond-accepting capabilities of an oxetane ring, has emerged as a highly valuable building block.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, purification, and characterization of high-purity Cyclopropyl(oxetan-3-yl)methanol, ensuring a reliable supply for discovery and development pipelines.

The Strategic Value in Drug Design: Why This Building Block Matters

The pursuit of novel chemical matter with improved drug-like properties is a primary objective in pharmaceutical research. Small, rigid, three-dimensional motifs are particularly sought after.

-

The Oxetane Moiety: The four-membered oxetane ring is not merely a passive linker. Its inherent polarity and ability to act as a hydrogen bond acceptor can significantly improve aqueous solubility and metabolic stability.[4][5] It is often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, which can be prone to metabolic oxidation.[5][6][7] The introduction of the sp3-rich oxetane can lead to improved target affinity and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][6]

-

The Cyclopropyl Group: This three-membered carbocycle is prized for its unique electronic properties and conformational rigidity.[3][8] The high s-character of its C-H bonds makes it exceptionally resistant to oxidative metabolism by Cytochrome P450 enzymes, a common pathway for drug degradation.[3] This metabolic robustness can extend a compound's half-life and improve its overall exposure. Furthermore, the rigid structure of the cyclopropyl ring can help lock a molecule into its bioactive conformation, enhancing potency.[3][8]

The fusion of these two motifs in Cyclopropyl(oxetan-3-yl)methanol provides a versatile building block that imparts multiple desirable properties simultaneously, making it a powerful tool for lead optimization.[2][9]

Synthetic Strategy: The Grignard Approach

The most direct and widely utilized method for synthesizing Cyclopropyl(oxetan-3-yl)methanol is the Grignard reaction between cyclopropylmagnesium bromide and oxetan-3-one.[10][11] This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of the carbon-carbon bond formation.

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a sequential workflow, from initial reaction to final quality control.

Caption: Workflow from synthesis to high-purity product.

Reaction Mechanism and Key Considerations

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the cyclopropyl Grignard reagent on the electrophilic carbonyl carbon of oxetan-3-one.

Caption: The Grignard reaction pathway.

Expertise in Practice:

-

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic sources, such as water.[12] Failure to use anhydrous solvents (like THF) and properly dried glassware will quench the reagent, reducing yield and generating cyclopropane as a byproduct.[13]

-

Temperature Control: The initial addition of the Grignard reagent to oxetan-3-one should be performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature ensures completion without promoting side reactions.

-

Quenching: The reaction is terminated by adding a mild acid source. Saturated aqueous ammonium chloride (NH₄Cl) is the preferred quenching agent.[3] It effectively protonates the intermediate magnesium alkoxide to form the desired alcohol while being a weak enough acid to avoid opening the strained oxetane ring.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Oxetan-3-one

-

Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)[10][11]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxetan-3-one (1.0 eq). Dissolve it in anhydrous THF (approx. 5-10 mL per mmol of oxetan-3-one).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add cyclopropylmagnesium bromide solution (1.1 - 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the reaction.[3] Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual inorganic salts.[14]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification to High-Purity Grade

Achieving >98% purity, essential for drug development applications, requires chromatographic purification.

Protocol for Flash Column Chromatography:

-

Column Packing: Pack a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes or heptane. The optimal polarity can be determined by TLC analysis of the crude product.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford Cyclopropyl(oxetan-3-yl)methanol as a clear oil.

Analytical Characterization for Quality Assurance

The identity, purity, and integrity of the final product must be rigorously confirmed.

Data Presentation: Typical Analytical Results

| Analysis Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to cyclopropyl protons (~0.2-1.0 ppm), carbinol proton (~3.5-4.0 ppm), and oxetane protons (~4.5-4.8 ppm).[15][16][17][18] | Structural Confirmation |

| ¹³C NMR | Chemical Shift (δ) | Peaks for cyclopropyl, carbinol, and oxetane carbons. | Structural Confirmation |

| GC-MS | Purity (%) | >98% | Purity Assessment & Impurity Profiling |

| GC-MS | Mass (m/z) | Molecular ion peak corresponding to C₇H₁₂O₂ | Identity Confirmation |

| HPLC | Purity (Area %) | >98% | High-Resolution Purity Assessment |

| FTIR | Wavenumber (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-O stretches | Functional Group ID |

Self-Validating System: The convergence of data from orthogonal analytical techniques provides a high degree of confidence in the material's quality. For instance, a >98% purity reading from both GC-MS and HPLC, coupled with a clean NMR spectrum that matches the expected structure, constitutes a self-validating system for release.[19] Any significant deviation, such as the presence of residual solvents or synthetic byproducts, would be readily detected.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 01). Taylor & Francis.[Link]

-

Oxetanes in Drug Discovery Campaigns. (2023, September 07). Journal of Medicinal Chemistry.[Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses Procedure.[Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.[Link]

-

Cyclopropylmagnesium bromide solution. (n.d.). SLS Ireland.[Link]

-

The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Intramolecular cyclopropylmethylation via non-classical carbenium ion. (n.d.). The Royal Society of Chemistry.[Link]

- Process for the preparation of cyclopropylmethanol. (n.d.).

-

A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. (2025, August 06). ResearchGate.[Link]

-

Oxetanes and Oxetan-3-ones. (n.d.). Thieme.[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). ResearchGate.[Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis.[Link]

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. (2025, August 10). ResearchGate.[Link]

-

Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube.[Link]

-

Preparation and reactions of medium-ring Grignard reagent. (n.d.). DSpace@MIT.[Link]

-

Study on Synthesis Of Oxetan-3-ol. (n.d.). Atlantis Press.[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications.[Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals.[Link]

-

Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent.[Link]

-

Study on Synthesis Of Oxetan-3-ol. (n.d.). ResearchGate.[Link]

- Process for the preparation of hydroxymethyl-cyclopropane. (n.d.).

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas 1780054-85-4|| where to buy Cyclopropyl(oxetan-3-yl)methanol [french.chemenu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Oxetanes - Enamine [enamine.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. Cyclopropylmagnesium bromide 0.5M THF 23719-80-4 [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. rsc.org [rsc.org]

- 17. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. agilent.com [agilent.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Cyclopropyl(oxetan-3-yl)methanol via Grignard Reaction

Abstract: This document provides a comprehensive guide for the synthesis of cyclopropyl(oxetan-3-yl)methanol, a valuable building block in contemporary medicinal chemistry. The protocol details the nucleophilic addition of a cyclopropyl Grignard reagent to oxetan-3-one. We will explore the underlying reaction mechanism, provide a meticulously detailed experimental procedure, and discuss critical safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe execution of the synthesis.

Introduction: The Strategic Value of the Target Molecule

The convergence of a cyclopropyl group and an oxetane ring within a single molecule, cyclopropyl(oxetan-3-yl)methanol, creates a building block of significant interest for drug discovery programs. Oxetanes are increasingly utilized as bioisosteres for commonly found functional groups like gem-dimethyl or carbonyl groups.[1] Their incorporation into lead compounds can lead to profound improvements in key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[1] Simultaneously, the cyclopropyl moiety is a well-established structural motif that can enhance potency and modulate conformation.

The synthesis outlined herein employs the Grignard reaction, a classic and robust method for carbon-carbon bond formation.[2] This approach is efficient and relies on the nucleophilic character of the organomagnesium halide to attack the electrophilic carbonyl of oxetan-3-one.

Reaction Mechanism: The Grignard Addition

The core of this synthesis is the Grignard reaction, which proceeds in two main stages: nucleophilic addition followed by an acidic workup.[3][4]

-

Nucleophilic Attack: The cyclopropylmagnesium bromide is a highly polar organometallic compound where the carbon atom bonded to magnesium is electron-rich and acts as a potent nucleophile.[3][5] This cyclopropyl carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.[2][4] The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[4]

-

Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide, yielding the final alcohol product, cyclopropyl(oxetan-3-yl)methanol, and magnesium salts which can be removed during aqueous extraction.[6]

The overall transformation is depicted below:

Caption: Mechanism of Grignard addition to oxetan-3-one.

Reagents and Equipment

Proper preparation of reagents and glassware is paramount for the success of a Grignard reaction, which is highly sensitive to moisture.[2]

| Reagents & Chemicals | Grade/Purity | Supplier Example | Notes |

| Oxetan-3-one | ≥97% | Sigma-Aldrich, TCI | Should be handled under inert gas if possible. |

| Cyclopropylmagnesium bromide | 0.5 M in THF or 2-MeTHF | Sigma-Aldrich, TCI | Highly reactive and moisture-sensitive.[5] Purchase as a solution. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros Organics | Must be anhydrous. Use from a freshly opened bottle or dried over a suitable agent. |

| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | Used for quenching the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR, Fisher Scientific | For extraction. |

| Brine (Saturated aq. NaCl) | Reagent Grade | Fisher Scientific | For washing the organic layer. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Any major supplier | For drying the organic layer. |

| Nitrogen or Argon Gas | High Purity (≥99.99%) | Airgas, Praxair | For maintaining an inert atmosphere. |

| Equipment | Purpose |

| Schlenk line or Nitrogen/Argon balloon setup | To maintain an inert atmosphere. |

| Oven-dried glassware (round-bottom flasks, dropping funnel, condenser) | To ensure all equipment is free of moisture. |

| Magnetic stirrer and stir bar | For reaction agitation. |

| Syringes and needles | For transfer of anhydrous solvents and reagents. |

| Ice/water bath | To control reaction temperature. |

| Rotary evaporator | To remove solvent under reduced pressure. |

| Glass funnel, separatory funnel, Erlenmeyer flasks | For workup and extraction. |